molecular formula C5H10ClF2NO2S B13457235 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride

3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride

Cat. No.: B13457235
M. Wt: 221.65 g/mol
InChI Key: AGXBJJJCBZCRAV-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO2S. It is a derivative of azetidine, a four-membered ring heterocyclic compound containing three carbon atoms and one nitrogen atom. The presence of the difluoroethanesulfonyl group enhances its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This straightforward synthesis yields various 1,3-disubstituted azetidines. Additionally, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines occurs under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis .

Scientific Research Applications

3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules and materials. In biology, it serves as a precursor for bioimaging fluorescent dyes, allowing for fine-tuning of fluorescent wavelengths .

Additionally, it is used in the synthesis of polycyclic energetic materials for combustion applications, improving stability and density .

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride involves its ability to undergo nucleophilic substitution reactions due to the ring strain of azetidine. This enhances the accessibility of the nitrogen electron lone pair, allowing for stronger nucleophilic attacks . The molecular targets and pathways involved include the formation of functionalized azetidines and other complex molecules.

Properties

Molecular Formula

C5H10ClF2NO2S

Molecular Weight

221.65 g/mol

IUPAC Name

3-(2,2-difluoroethylsulfonyl)azetidine;hydrochloride

InChI

InChI=1S/C5H9F2NO2S.ClH/c6-5(7)3-11(9,10)4-1-8-2-4;/h4-5,8H,1-3H2;1H

InChI Key

AGXBJJJCBZCRAV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)S(=O)(=O)CC(F)F.Cl

Origin of Product

United States

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